molecular formula C15H25NO3S B12122932 {[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}diethylamine

{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}diethylamine

Cat. No.: B12122932
M. Wt: 299.4 g/mol
InChI Key: SCLFECYULLLVCG-UHFFFAOYSA-N
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Description

{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}diethylamine is an organic compound with the molecular formula C15H25NO3S and a molecular weight of 299.4289 . This compound is characterized by the presence of an ethoxy group, a methylethyl group, and a sulfonyl group attached to a phenyl ring, along with a diethylamine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}diethylamine typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts and specific reagents to ensure the desired substitutions and additions occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition precisely.

Chemical Reactions Analysis

Types of Reactions

{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}diethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}diethylamine is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It is employed in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of {[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}diethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the diethylamine moiety may enhance binding affinity. These interactions can modulate biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • {[4-Methoxy-3-(methylethyl)phenyl]sulfonyl}diethylamine
  • {[4-Ethoxy-3-(methylpropyl)phenyl]sulfonyl}diethylamine
  • {[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}dimethylamine

Uniqueness

{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}diethylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethoxy and methylethyl groups on the phenyl ring, along with the sulfonyl and diethylamine moieties, makes it a versatile compound for various applications .

Properties

Molecular Formula

C15H25NO3S

Molecular Weight

299.4 g/mol

IUPAC Name

4-ethoxy-N,N-diethyl-3-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C15H25NO3S/c1-6-16(7-2)20(17,18)13-9-10-15(19-8-3)14(11-13)12(4)5/h9-12H,6-8H2,1-5H3

InChI Key

SCLFECYULLLVCG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OCC)C(C)C

Origin of Product

United States

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